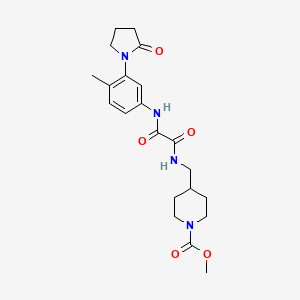
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H28N4O5 and its molecular weight is 416.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-((2-((4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an oxopyrrolidine moiety, and an amino-acetamido group, which contribute to its unique biological properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₄ |
| Molecular Weight | 345.46 g/mol |
| LogP | 3.7951 |
| Polar Surface Area | 57.404 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing the piperidine structure have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth:
- In vitro Studies : A study on related compounds demonstrated that they inhibited cell proliferation in human cancer cell lines at nanomolar concentrations, suggesting potential as anticancer agents .
- Mechanistic Insights : The presence of the oxopyrrolidine moiety is believed to enhance the binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
Research has also explored the antimicrobial potential of related compounds. For instance:
- In vitro Testing : Compounds structurally similar to this compound have shown promising results against various bacterial strains, indicating a potential for development as antimicrobial agents .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective activities:
- Mechanism : These compounds may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related compound on breast cancer cell lines, revealing an IC50 value of approximately 0.33 µM against mutated BRAF and significant inhibition of cell viability . This suggests that structural modifications could enhance therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of similar piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL, showcasing their potential as effective antimicrobial agents .
特性
IUPAC Name |
methyl 4-[[[2-[4-methyl-3-(2-oxopyrrolidin-1-yl)anilino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5/c1-14-5-6-16(12-17(14)25-9-3-4-18(25)26)23-20(28)19(27)22-13-15-7-10-24(11-8-15)21(29)30-2/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOSWFWXTNELJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














